molecular formula C20H30O4 B592924 (4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid CAS No. 1782-71-4

(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

Cat. No.: B592924
CAS No.: 1782-71-4
M. Wt: 334.456
InChI Key: FMWSHZRIJXQMOO-LCZQYEALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a diterpenoid compound primarily isolated from the oleoresins of Copaifera species. It is known for its unique structure and potential biological activities. This compound has been studied for its cytotoxicity and anti-inflammatory properties, although its biological activity is not always evident .

Preparation Methods

(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid can be isolated from natural sources such as the oleoresins of Copaifera species. The isolation process typically involves various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC). The structure of kolavic acid is elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Chemical Reactions Analysis

(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of kolavic acid involves its interaction with specific molecular targets and pathways. For instance, kolavic acid has been shown to inhibit the enzyme lipoxygenase, which plays a role in the inflammatory response . Additionally, it may interact with other enzymes and receptors involved in cellular processes, although further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is part of a group of diterpenoid acids, including copalic acid, 3-hydroxy-copalic acid, 3-acetoxy-copalic acid, hardwickiic acid, and kaurenoic acid . Compared to these similar compounds, kolavic acid is unique in its specific structural features and biological activities. For example, while copalic acid and kaurenoic acid exhibit significant hemolytic activities, kolavic acid does not show toxicity to normal or tumor cell lines .

Conclusion

This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and potential biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

1782-71-4

Molecular Formula

C20H30O4

Molecular Weight

334.456

IUPAC Name

(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12+/t14-,16-,19+,20+/m0/s1

InChI Key

FMWSHZRIJXQMOO-LCZQYEALSA-N

SMILES

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C

Synonyms

(4aS)-5α-[(E)-4-Carboxy-3-methyl-3-butenyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6β,8aβ-trimethyl-1-naphthoic acid

Origin of Product

United States

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